- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide, Tetrahedron Letters, 2021, 73,
Cas no 89-84-9 (2',4'-Dihydroxyacetophenone)
2',4'-Dihydroxyacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,4-Dihydroxyphenyl)ethanone
- 4-Acetylresorcinol
- Resacetophenone
- 2,4-Dihydroxyacetophenone
- 2-Methylsalicylic acid
- o-Methyl Salicylic Acid
- 5-Methylsalicylic acid
- 2',4'-Dihydroxyacetophenone
- 1-ACETYL-2,4-DIHYDROXYBENZENE
- 2.4-Dihydroxyacetophenone
- 2,4-DHAP
- [ "" ]
- 2,4-Dihydroxy acetophenone
- Resoacetophenone
- Ethanone, 1-(2,4-dihydroxyphenyl)-
- Resorcinol, 4-acetyl-
- 1-(2,4-dihydroxyphenyl)ethan-1-one
- Acetophenone, 2',4'-dihydroxy-
- 1-(2,4-dihydroxy-phenyl)-ethanone
- .beta.-Resacetophenone
- 4-Acetyl-1,3-benzenediol
- UC3V356VZC
- 2',4'-Dihydro
- 1-(2,4-Dihydroxyphenyl)ethanone (ACI)
- Acetophenone, 2′,4′-dihydroxy- (8CI)
- 1-Acetylbenzene-2,4-diol
- 2′,4′-Dihydroxyacetophenone
- 2′,4′-Dihydroxyphenyl methyl ketone
- NSC 10883
- NSC 37559
- β-Resacetophenone
-
- MDL: MFCD00002279
- Inchi: 1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3
- InChI Key: SULYEHHGGXARJS-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(O)=CC(O)=CC=1
- BRN: 1282505
Computed Properties
- Exact Mass: 152.04700
- Monoisotopic Mass: 152.047344
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 21
- Molecular Weight: 152.15
- XLogP3: 1.7
- Topological Polar Surface Area: 57.5
Experimental Properties
- Color/Form: Powder
- Density: 1.18 g/mL at 25 °C(lit.)
- Melting Point: 144.0 to 147.0 deg-C
- Boiling Point: 234.6°C (rough estimate)
- Flash Point: 161.1℃
- Refractive Index: 1.4945 (estimate)
- PH: 5 (1g/l, H2O, 20℃)
- PSA: 57.53000
- LogP: 1.30040
- Merck: 8140
- Sensitiveness: Moisture Sensitive
- Solubility: Soluble in hot alcohol, pyridine and glacial acetic acid, almost insoluble in ether, benzene and chloroform.
2',4'-Dihydroxyacetophenone Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H315,H318,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25
- RTECS:AM7525000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:4°C, stored under nitrogen
2',4'-Dihydroxyacetophenone Customs Data
- HS CODE:2914391000
- Customs Data:
China Customs Code:
2914501900Overview:
2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2',4'-Dihydroxyacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 209091-1g |
1-(2,4-Dihydroxyphenyl)ethanone |
89-84-9 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 209091-25g |
1-(2,4-Dihydroxyphenyl)ethanone |
89-84-9 | 98% | 25g |
£12.00 | 2022-02-28 | |
| Fluorochem | 209091-100g |
1-(2,4-Dihydroxyphenyl)ethanone |
89-84-9 | 98% | 100g |
£33.00 | 2022-02-28 | |
| Fluorochem | 209091-500g |
1-(2,4-Dihydroxyphenyl)ethanone |
89-84-9 | 98% | 500g |
£130.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103149-500g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 99% | 500g |
¥668.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103149-100g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 99% | 100g |
¥152.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103149-250g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 99% | 250g |
¥299.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103149-25g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 99% | 25g |
¥49.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103149-5g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 99% | 5g |
¥32.90 | 2023-09-03 | |
| S e l l e c k ZHONG GUO | S4762-25mg |
2,4-Dihydroxyacetophenone |
89-84-9 | 99.89% | 25mg |
¥795.37 | 2023-09-16 |
2',4'-Dihydroxyacetophenone Production Method
Production Method 1
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 5 min, 20 - 25 °C
Production Method 2
- Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions, Organic Chemistry Frontiers, 2014, 1(4), 415-421
Production Method 3
- Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditions, Russian Journal of Organic Chemistry, 2007, 43(12), 1757-1759
Production Method 4
- Synthesis of intermediate 2,4-dihydroxy acetophenone, Guangzhou Huagong, 2011, 39(8), 87-89
Production Method 5
- ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditions, Green Chemistry Letters and Reviews, 2017, 10(4), 228-234
Production Method 6
- Facile synthesis of fisetin and its analogues, Journal of the Korean Chemical Society, 2021, 65(1), 67-69
Production Method 7
- Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under solvent free and microwave conditions, Journal of Molecular Catalysis A: Chemical, 2006, 256(1-2), 242-246
Production Method 8
- ZnCl2:2HOAc: a deep eutectic solvent for the Friedel-Crafts acetylation of poly-phenols and chemo-selective protection of alcohols, Research on Chemical Intermediates, 2023, 49(8), 3589-3603
Production Method 9
- Efficient deprotection of methoxymethyl ethers of phenols using a solid acid catalyst with Wells-Dawson structure, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1429, 1429-1434
Production Method 10
- Efficient deprotection of phenol methoxymethyl ethers using a solid acid catalyst with Wells-Dawson structure, Molecules [online computer file], 2001, 6(12), 1006-1011
Production Method 11
- Formation of BF2 chelates during acylation of resorcinol and 4-cyclohexylresorcinol with carboxylic acids in the presence of BF3 etherate, Zhurnal Obshchei Khimii, 1994, 64(4), 673-6
Production Method 12
1.2 Catalysts: Acyltransferase ; 18 h, 35 °C
1.3 Solvents: Acetonitrile ; 35 °C
- Acyl Donors and Additives for the Biocatalytic Friedel-Crafts Acylation, European Journal of Organic Chemistry, 2017, 2017(39), 5865-5871
Production Method 13
- NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural products, Synthetic Communications, 2009, 39(11), 1949-1956
Production Method 14
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; rt
- Efficient and mild synthesis of ortho-hydroxyaryl ketones catalyzed by zinc chloride under solvent-free conditions and microwave irradiation, Catalysis Communications, 2006, 7(12), 1067-1071
Production Method 15
- Microwave-assisted direct ortho-acylation of phenol and naphthol derivatives by BF3·(C2H5)2O, Bulletin of the Chemical Society of Japan, 2005, 78(2), 284-287
Production Method 16
- Synthesis and biological evaluation of pyranoisoflavone derivatives as anti-inflammatory agents, Fitoterapia, 2014, 97, 172-183
Production Method 17
- Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate, Synthetic Communications, 2013, 43(1), 26-33
Production Method 18
- Preparation of intermediate 2,4-dihydroxyacetophenone with high yield, Zhejiang Gongye Daxue Xuebao, 2002, 30(2), 109-111
Production Method 19
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
- Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity, Bioorganic & Medicinal Chemistry, 2015, 23(4), 657-667
2',4'-Dihydroxyacetophenone Raw materials
- 4-Acetoxystyrene
- Ethanone, 1-[2-hydroxy-4-(methoxymethoxy)phenyl]-
- 4-(1-hydroxyethyl)resorcinol
- 2,4-Diacetoxybenzonitrile
- Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-
- Boron, [1-[2-(hydroxy-κO)-4-hydroxyphenyl]ethanonato-κO]difluoro-, (T-4)-
- Ethanone, 1-[4-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-2-hydroxyphenyl]-
2',4'-Dihydroxyacetophenone Preparation Products
2',4'-Dihydroxyacetophenone Suppliers
2',4'-Dihydroxyacetophenone Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2',4'-Dihydroxyacetophenone
Recent Advances in the Study of 2',4'-Dihydroxyacetophenone (CAS 89-84-9): A Comprehensive Research Brief
2',4'-Dihydroxyacetophenone (CAS 89-84-9) is a bioactive compound with significant potential in chemical, biological, and pharmaceutical research. Recent studies have explored its diverse applications, including its role as an intermediate in organic synthesis, its antioxidant properties, and its potential therapeutic effects. This research brief synthesizes the latest findings on 2',4'-Dihydroxyacetophenone, focusing on its chemical properties, biological activities, and emerging applications in drug development.
One of the key areas of interest is the compound's antioxidant capacity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2',4'-Dihydroxyacetophenone exhibits strong free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. The study utilized electron paramagnetic resonance (EPR) spectroscopy to quantify its radical scavenging efficiency, revealing a dose-dependent response. These findings suggest potential applications in mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.
In addition to its antioxidant properties, recent research has highlighted the compound's antimicrobial activity. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 2',4'-Dihydroxyacetophenone exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed minimum inhibitory concentration (MIC) assays and time-kill kinetics to evaluate its efficacy, with results indicating promising bacteriostatic effects at low micromolar concentrations. These findings open new avenues for developing novel antibacterial agents.
The compound's role in organic synthesis has also been a focus of recent investigations. A 2023 study in Tetrahedron detailed an efficient synthetic route for 2',4'-Dihydroxyacetophenone derivatives using green chemistry principles. The researchers achieved high yields (up to 85%) through a solvent-free aldol condensation reaction, highlighting the compound's versatility as a building block for more complex molecules. This approach aligns with the growing demand for sustainable synthetic methodologies in pharmaceutical manufacturing.
Emerging evidence also points to potential anti-inflammatory applications. A preclinical study published in European Journal of Pharmacology (2024) demonstrated that 2',4'-Dihydroxyacetophenone significantly reduced pro-inflammatory cytokine production (IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Mechanistic studies revealed that this effect was mediated through inhibition of the NF-κB signaling pathway. While further validation is needed, these results suggest therapeutic potential for inflammatory conditions.
From a pharmaceutical development perspective, recent pharmacokinetic studies have addressed critical ADME (absorption, distribution, metabolism, excretion) properties. Research published in Drug Metabolism and Disposition (2023) characterized the compound's metabolic profile using human liver microsomes, identifying glucuronidation as the primary metabolic pathway. These data provide valuable insights for future formulation strategies and dosage optimization.
In conclusion, the growing body of research on 2',4'-Dihydroxyacetophenone (CAS 89-84-9) underscores its multifaceted potential in chemical biology and pharmaceutical applications. Current studies demonstrate promising biological activities, synthetic utility, and therapeutic possibilities. Future research directions may include structure-activity relationship studies to optimize its pharmacological properties, as well as investigations into its potential synergistic effects with existing drugs. The compound's diverse biological activities and synthetic accessibility position it as an important focus for continued research in medicinal chemistry and drug discovery.
89-84-9 (2',4'-Dihydroxyacetophenone) Related Products
- 10139-84-1(2',4'-Dihydroxy-3'-methylacetophenone)
- 62018-55-7(Benzaldehyde, 3-acetyl-2,4,6-trihydroxy-)
- 2161-85-5(4,6-Diacetylresorcinol)
- 249278-28-2(2',4',6'-Trihydroxyacetophenone monohydrate)
- 13383-63-6(Ethanone,1-(2,4,6-trihydroxy-3,5-dimethylphenyl)-)
- 59677-81-5(Benzaldehyde, 3-acetyl-2,4,6-trihydroxy-5-methyl-)
- 699-83-2(2',6'-Dihydroxyacetophenone)
- 2161-87-7(2,4,6-Triacetylphloroglucinol)
- 2161-86-6(2,4-Diacetylphloroglucinol)
- 480-66-0(Phloracetophenone)